molecular formula C16H17F3O7S B12643814 [3-hydroxy-3-(hydroxymethyl)-5-methyl-2-oxo-7,8-dihydro-6H-1-benzoxecin-10-yl] trifluoromethanesulfonate

[3-hydroxy-3-(hydroxymethyl)-5-methyl-2-oxo-7,8-dihydro-6H-1-benzoxecin-10-yl] trifluoromethanesulfonate

Cat. No.: B12643814
M. Wt: 410.4 g/mol
InChI Key: WHNWQCFCPJSVDL-UHFFFAOYSA-N
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Description

[3-hydroxy-3-(hydroxymethyl)-5-methyl-2-oxo-7,8-dihydro-6H-1-benzoxecin-10-yl] trifluoromethanesulfonate is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a benzoxecin core, which is a bicyclic structure containing oxygen, and is functionalized with hydroxyl, hydroxymethyl, and trifluoromethanesulfonate groups. These functional groups contribute to its reactivity and potential utility in synthetic chemistry and other scientific research areas.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-hydroxy-3-(hydroxymethyl)-5-methyl-2-oxo-7,8-dihydro-6H-1-benzoxecin-10-yl] trifluoromethanesulfonate typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the benzoxecin core, followed by the introduction of the hydroxyl, hydroxymethyl, and trifluoromethanesulfonate groups. Common synthetic routes may involve:

    Formation of the Benzoxecin Core: This can be achieved through cyclization reactions involving appropriate precursors under acidic or basic conditions.

    Functionalization: Introduction of hydroxyl and hydroxymethyl groups can be performed using selective oxidation and reduction reactions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

[3-hydroxy-3-(hydroxymethyl)-5-methyl-2-oxo-7,8-dihydro-6H-1-benzoxecin-10-yl] trifluoromethanesulfonate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl and hydroxymethyl groups can be oxidized to form corresponding carbonyl compounds.

    Reduction: The oxo group can be reduced to form hydroxyl derivatives.

    Substitution: The trifluoromethanesulfonate group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide, thiols, or amines in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group may yield a formyl or carboxyl group, while substitution of the trifluoromethanesulfonate group can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s unique structure may allow it to interact with biological macromolecules, making it a candidate for studying enzyme inhibition or protein binding.

    Industry: Its reactivity and functional groups make it useful in the synthesis of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism by which [3-hydroxy-3-(hydroxymethyl)-5-methyl-2-oxo-7,8-dihydro-6H-1-benzoxecin-10-yl] trifluoromethanesulfonate exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity through binding or inhibition. The trifluoromethanesulfonate group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets [3-hydroxy-3-(hydroxymethyl)-5-methyl-2-oxo-7,8-dihydro-6H-1-benzoxecin-10-yl] trifluoromethanesulfonate apart is its unique benzoxecin core combined with multiple functional groups, providing a versatile platform for various chemical transformations and applications. Its trifluoromethanesulfonate group also imparts distinct reactivity and stability, making it valuable in both research and industrial contexts.

Properties

Molecular Formula

C16H17F3O7S

Molecular Weight

410.4 g/mol

IUPAC Name

[3-hydroxy-3-(hydroxymethyl)-5-methyl-2-oxo-7,8-dihydro-6H-1-benzoxecin-10-yl] trifluoromethanesulfonate

InChI

InChI=1S/C16H17F3O7S/c1-10-3-2-4-11-7-12(26-27(23,24)16(17,18)19)5-6-13(11)25-14(21)15(22,8-10)9-20/h5-8,20,22H,2-4,9H2,1H3

InChI Key

WHNWQCFCPJSVDL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(C(=O)OC2=C(CCC1)C=C(C=C2)OS(=O)(=O)C(F)(F)F)(CO)O

Origin of Product

United States

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